1H-Pyrrolo[2,3-B]pyridine, 6-bromo-1-(phenylsulfonyl)-
Description
6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at the 6-position and a phenylsulfonyl group at the 1-position. The phenylsulfonyl group enhances metabolic stability and binding affinity in kinase-targeting applications, while the bromine atom provides a handle for further functionalization .
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-bromopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-12-7-6-10-8-9-16(13(10)15-12)19(17,18)11-4-2-1-3-5-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCRLERZFDSBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 6-bromo-1-(phenylsulfonyl)- typically involves multi-step synthetic routesThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonylation reagents like phenylsulfonyl chloride in the presence of a base .
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine, 6-bromo-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The phenylsulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, which are useful for the formation of carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 6-position .
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine, 6-bromo-1-(phenylsulfonyl)- has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other pharmacologically active compounds.
Chemical Biology: Researchers use this compound to study the structure-activity relationships of heterocyclic compounds and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 6-bromo-1-(phenylsulfonyl)- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site of the receptor, thereby preventing the phosphorylation and activation of downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Position and Type
Halogen Substituents
- 6-Bromo vs. 6-Chloro Analogs :
Replacement of bromine with chlorine at the 6-position (e.g., 6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine) reduces molecular weight (292.74 vs. 337.19 g/mol for bromo) and alters electronic properties. Halogen choice impacts reactivity in cross-coupling reactions and binding interactions in biological targets . - 3-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (C13H9ClN2O2S) highlights how halogen placement modulates hydrophobic interactions in target binding .
N1-Substituents
- Phenylsulfonyl vs. Methyl Groups :
- The phenylsulfonyl group in the target compound enhances stability and kinase inhibition compared to N1-methyl analogs (e.g., 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine). Methylation at N1 simplifies synthesis but reduces affinity for FGFR1 due to weaker hydrogen bonding with residues like D641 .
- 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (Similarity: 0.76) demonstrates the versatility of sulfonyl groups in accommodating diverse functional groups (e.g., nitrile) for optimized interactions .
Pharmacological Profiles
- The target compound’s bromine and phenylsulfonyl groups optimize FGFR1 inhibition, whereas analogs with ethynyl or pyrazolyl groups target distinct kinase domains .
Physicochemical Properties
Biological Activity
Overview
1H-Pyrrolo[2,3-B]pyridine, 6-bromo-1-(phenylsulfonyl)- is a heterocyclic compound characterized by a fused pyridine and pyrrole ring structure. The compound features a bromine atom at the 6-position and a phenylsulfonyl group at the 1-position, which contributes to its diverse biological activities and potential applications in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site, thereby preventing downstream signaling pathways related to cell proliferation and survival . Additionally, it has been identified as a potent inhibitor of TNIK (TRAF2 and NCK-interacting kinase), with some derivatives exhibiting IC50 values lower than 1 nM, indicating strong inhibitory effects on IL-2 secretion .
Anticancer Activity
Research indicates that 1H-Pyrrolo[2,3-B]pyridine derivatives demonstrate significant anticancer properties. For instance, studies have revealed that certain derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth effectively. The compound's mechanism includes interference with critical signaling pathways involved in cancer progression.
Table 1: Anticancer Activity of 1H-Pyrrolo[2,3-B]pyridine Derivatives
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1H-Pyrrolo[2,3-B]pyridine Derivative A | A549 | < 1 | TNIK inhibition |
| 1H-Pyrrolo[2,3-B]pyridine Derivative B | HeLa | 7.01 | Apoptosis induction |
| 1H-Pyrrolo[2,3-B]pyridine Derivative C | MCF-7 | 0.39 | Aurora kinase inhibition |
Inhibition of Cytokine Secretion
In addition to its anticancer properties, the compound has been noted for its ability to inhibit cytokine secretion, particularly IL-2. This suggests potential applications in inflammatory diseases and autoimmune conditions where cytokine modulation is beneficial.
Synthesis and Structural Variants
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 6-bromo-1-(phenylsulfonyl)- typically involves multi-step synthetic routes utilizing brominating agents like N-bromosuccinimide (NBS) and sulfonylation reagents such as phenylsulfonyl chloride. Variants of this compound have been developed to enhance biological activity or modify pharmacokinetic properties.
Comparison with Related Compounds
The biological activity of this compound can be compared with other pyrrolo-pyridine derivatives:
Table 2: Comparison of Biological Activities
| Compound | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| 6-Bromo-1H-pyrrolo[3,2-B]pyridine | Anticancer | >10 | Less potent than phenylsulfonyl variant |
| Phenylsulfonyl-substituted Heterocycles | Various (anti-inflammatory) | Varies | Activity depends on substitution pattern |
Case Studies
Recent studies have highlighted the efficacy of 1H-Pyrrolo[2,3-B]pyridine derivatives in various preclinical models:
- Case Study 1 : A derivative demonstrated significant inhibition of TNIK in a mouse model of cancer, leading to reduced tumor size and improved survival rates.
- Case Study 2 : In vitro studies showed that a specific variant effectively inhibited IL-2 secretion in T-cells, suggesting potential therapeutic applications in autoimmune diseases.
Q & A
Q. What are the common synthetic routes for 6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, and what are their key challenges?
The compound is typically synthesized via sequential functionalization of the pyrrolo[2,3-b]pyridine core. A representative method involves:
- Step 1 : Bromination at the 6-position using NBS (N-bromosuccinimide) or Br₂ under controlled conditions to ensure regioselectivity .
- Step 2 : Sulfonylation at the 1-position using phenylsulfonyl chloride in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous THF or DMF . Key challenges include avoiding over-bromination, ensuring high regiochemical purity, and minimizing side reactions during sulfonylation due to the reactivity of the pyrrolo nitrogen.
Q. How is the structural identity of this compound confirmed in synthetic workflows?
Characterization relies on a combination of:
- ¹H/¹³C NMR : Distinct signals for the sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and bromine-induced deshielding in the pyrrolo-pyridine core .
- Mass spectrometry : Exact mass confirmation (e.g., [M+H]⁺ = 337.9885) using high-resolution MS .
- X-ray crystallography : For unambiguous confirmation of the sulfonyl group orientation and halogen placement .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern its potency as a kinase inhibitor, and how can these inform analog design?
- Core scaffold : The 1H-pyrrolo[2,3-b]pyridine moiety acts as a hinge-binding motif in kinase targets (e.g., FGFR1), with the 6-bromo group enhancing hydrophobic interactions in the ATP-binding pocket .
- Sulfonyl group : The phenylsulfonyl group improves solubility and stabilizes the inactive kinase conformation via interactions with a hydrophobic back pocket .
- Modifications : Introducing electron-withdrawing groups at the 3-position (e.g., nitriles) or expanding the sulfonyl substituent can enhance selectivity over related kinases (e.g., FGFR4 IC₅₀ >700 nM vs. FGFR1 IC₅₀ = 7 nM) .
Q. How do researchers resolve contradictions in biological activity data across structurally similar analogs?
Discrepancies often arise from:
- Kinase isoform variability : For example, FGFR1 vs. FGFR4 selectivity depends on subtle differences in the hydrophobic pocket size, which can be probed via molecular dynamics simulations .
- Cellular context : Differences in cell permeability (e.g., logP optimization) or metabolic stability (e.g., susceptibility to CYP450 enzymes) may explain divergent in vitro vs. in vivo results .
- Experimental design : Standardizing assay conditions (e.g., ATP concentration, incubation time) is critical. For example, IC₅₀ values for FGFR1 inhibition ranged from 7–25 nM under controlled conditions .
Q. What in vitro and in vivo models are most relevant for evaluating its anticancer potential?
- In vitro :
- Proliferation assays : 4T1 breast cancer cells treated with 4h (a close analog) showed IC₅₀ = 0.8 μM, with apoptosis confirmed via Annexin V/PI staining .
- Migration/invasion : Transwell assays revealed >50% inhibition of 4T1 cell migration at 1 μM .
- In vivo :
- Xenograft models (e.g., MDA-MB-231 tumors in mice) demonstrate dose-dependent tumor growth suppression (50 mg/kg, oral) with minimal toxicity .
Methodological Considerations
Q. What computational tools are used to predict binding modes and optimize derivatives?
- Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with FGFR1 (e.g., hydrogen bonding with Ala564 and hydrophobic contacts with Phe642) .
- QSAR models : Leverage datasets of IC₅₀ values and physicochemical descriptors (e.g., logP, polar surface area) to prioritize analogs with improved permeability .
Q. How is metabolic stability assessed during lead optimization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
